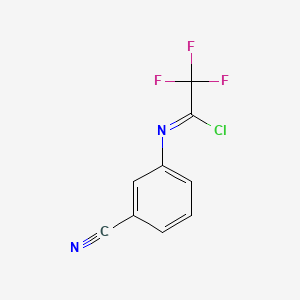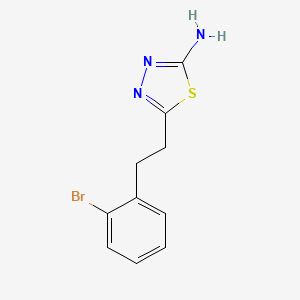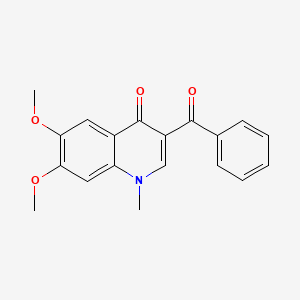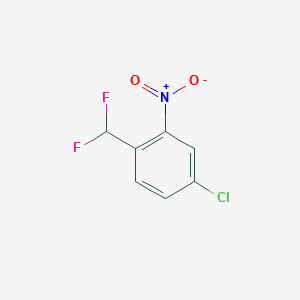
Cyclopentylmethyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentylmethyl dihydrogen phosphate is an organophosphorus compound characterized by the presence of a cyclopentylmethyl group attached to a dihydrogen phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentylmethyl dihydrogen phosphate can be synthesized through the reaction of cyclopentylmethyl alcohol with phosphoric acid. The reaction typically involves the esterification of the alcohol with the acid under controlled conditions. The process can be represented as follows:
[ \text{Cyclopentylmethyl alcohol} + \text{Phosphoric acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a batch reactor, where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentylmethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylmethyl phosphate.
Reduction: Reduction reactions can convert the compound to cyclopentylmethyl phosphite.
Substitution: The dihydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Cyclopentylmethyl phosphate.
Reduction: Cyclopentylmethyl phosphite.
Substitution: Various substituted cyclopentylmethyl phosphates.
Aplicaciones Científicas De Investigación
Cyclopentylmethyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorous-containing compounds.
Biology: The compound can be used in studies involving phosphorylation processes and enzyme interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclopentylmethyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphate group to target molecules. This process can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- Cyclopentylmethyl phosphate
- Cyclopentylmethyl phosphite
- Cyclopentylmethyl phosphonate
Comparison: Cyclopentylmethyl dihydrogen phosphate is unique due to its specific structure and reactivity. Compared to cyclopentylmethyl phosphate, it has an additional hydrogen atom, making it more reactive in certain chemical reactions. Cyclopentylmethyl phosphite and phosphonate differ in their oxidation states and reactivity, with phosphite being more prone to oxidation and phosphonate being more stable.
This compound stands out for its versatility in various applications, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C6H13O4P |
|---|---|
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
cyclopentylmethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O4P/c7-11(8,9)10-5-6-3-1-2-4-6/h6H,1-5H2,(H2,7,8,9) |
Clave InChI |
VWVCQDZOZNEYNX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)



![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)




![6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13704369.png)

